![molecular formula C15H14N2O B15222772 N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)
N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine is a compound belonging to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and benzaldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane, followed by methylation of the resulting benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
Applications De Recherche Scientifique
N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a tyrosine kinase inhibitor and its potential use in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mécanisme D'action
The mechanism of action of N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access. This inhibition can lead to depigmentation effects, making it a potential candidate for skin-whitening agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound, known for its wide range of biological activities.
Isoxazole: A similar heterocyclic compound with oxygen and nitrogen atoms at different positions.
Oxadiazole: Another related compound with a five-membered ring containing oxygen and nitrogen atoms.
Uniqueness
N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C15H14N2O |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
N-methyl-1-(2-phenyl-1,3-benzoxazol-5-yl)methanamine |
InChI |
InChI=1S/C15H14N2O/c1-16-10-11-7-8-14-13(9-11)17-15(18-14)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
Clé InChI |
OVBUJPJWJQVBTP-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


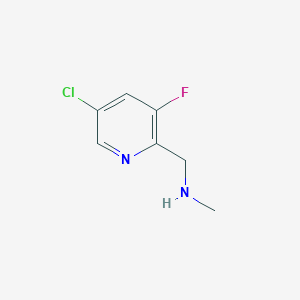
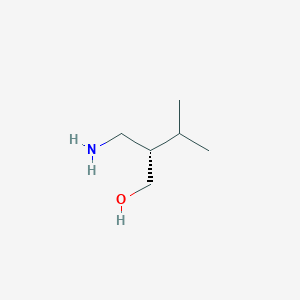
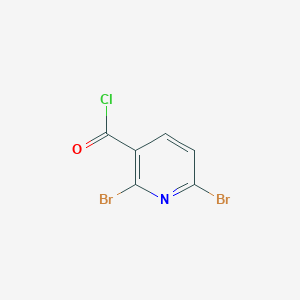




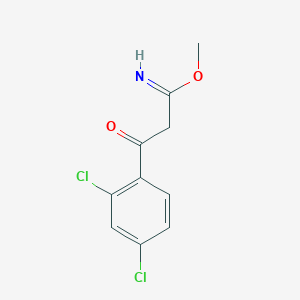
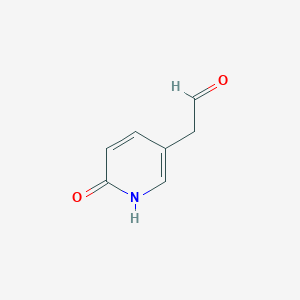
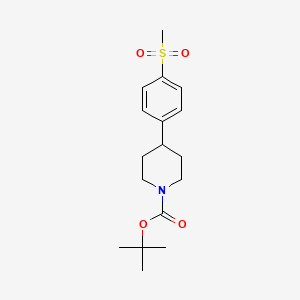



![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)
